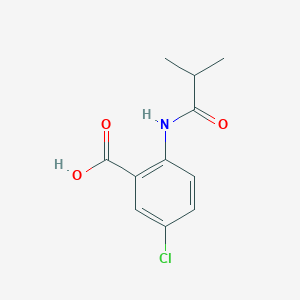

5-氯-2-(异丁酰氨基)苯甲酸

描述

5-chloro-2-(isobutyrylamino)benzoic acid is a compound related to the broader class of benzoic acid derivatives. These compounds are known for their diverse applications in various chemical and pharmaceutical fields.

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multi-component reactions under mild conditions. For example, a synthesis process for 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives involved the reaction of benzoic acid derivatives with other reagents, producing high yields (Shajari et al., 2015).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by specific orientations and bondings. For instance, in a related compound, the carboxyl group was found to be twisted away from its attached ring, influencing how the molecules interact through hydrogen bonds (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Benzoic acid derivatives engage in various chemical reactions. An efficient oxidative coupling reaction of benzoic acids with alkynes under specific conditions has been reported, indicating the reactivity of these compounds in forming new derivatives (Ueura et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, play a crucial role in their application. Studies on similar compounds have provided insights into their crystalline arrangements and interactions, which are critical for understanding their physical behavior (Espinosa Manrique et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the practical application of these compounds. Studies on benzoic acid derivatives have shown a range of reactivities and stabilities, depending on their specific molecular structure and substituents (Crosby & Leitis, 1969).

科学研究应用

有机合成

Shajari 等人 (2015) 的研究阐明了苯甲酸衍生物在有机合成中的效用,特别是在通过三组分反应合成 5-芳基-$N$-(三氯乙酰)-1,3,4-恶二唑-2-甲酰胺衍生物中的效用。此反应因其效率而引人注目,在温和条件下顺利进行,没有副反应,从而突出了此类化合物在新型有机材料开发中的潜力 (Shajari, Kazemizadeh, & Ramazani, 2015)。

生物活性

Imramovský 等人 (2011) 探索了氯苯甲酸衍生物的生物活性谱,证明了它们对多种分枝杆菌、细菌和真菌菌株的功效。这表明这些化合物在抗菌应用中具有潜力,其活性水平可与标准疗法相当或更高 (Imramovský 等人,2011)。

晶体工程

Oruganti 等人 (2017) 已深入研究了氯苯甲酸衍生物的晶体工程,通过晶体工程方法合成了分子盐。他们的工作强调了卤素键在这些化合物的晶体结构中的重要性,这可以为具有特定光学或电子性质的材料的设计提供信息 (Oruganti, Nechipadappu, Khade, & Trivedi, 2017)。

属性

IUPAC Name |

5-chloro-2-(2-methylpropanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-9-4-3-7(12)5-8(9)11(15)16/h3-6H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVILGFILDPPFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)